![molecular formula C21H20N2O2S B5514129 4-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-phenylmorpholine](/img/structure/B5514129.png)

4-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-phenylmorpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

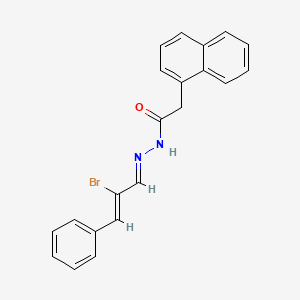

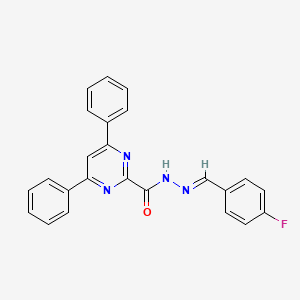

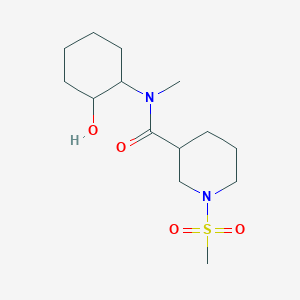

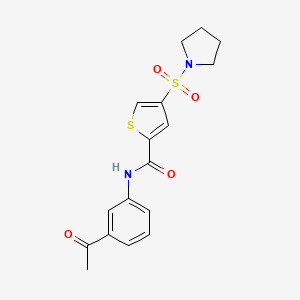

The synthesis of thiazole derivatives often involves condensation reactions, where various precursor molecules are combined under specific conditions. For instance, a study by Bade and Vedula (2015) demonstrated the synthesis of thiazole derivatives through a one-pot, four-component reaction involving condensation of specific precursors in dry alcohol under reflux condition, highlighting the ease of handling and good yields of such methods (Bade & Vedula, 2015).

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be intricate, with various substituents affecting the overall configuration. Abdel‐Rahman et al. (2021) utilized single crystal X-ray diffraction studies to confirm the structure of a thiazolidine derivative, illustrating the detailed molecular arrangement and interactions within the crystal structure (Abdel‐Rahman et al., 2021).

Chemical Reactions and Properties

Thiazole derivatives are known for their reactivity and ability to undergo various chemical reactions. Uma et al. (2018) explored the synthesis of thiazole and triazine derivatives, showing how thiazole compounds can be reacted with aryl isothiocyanates and amines to yield diverse chemical structures (Uma et al., 2018).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as melting points and solubility, can be influenced by their molecular structure. Dani et al. (2013) conducted a study where new thiadiazole compounds were synthesized and characterized, providing insight into the physical characteristics that are stabilized by various intermolecular hydrogen bonding (Dani et al., 2013).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including their reactivity and stability, are significant for their application in chemical synthesis and pharmacology. Lindgren et al. (2013) analyzed the structures of hydrazones derived from thiazole compounds, revealing differences in conformations and intermolecular hydrogen bonding that influence their chemical behavior (Lindgren et al., 2013).

Applications De Recherche Scientifique

Fluorescence Adjustment in Polymer Synthesis

- A study by Zhang et al. (2009) explored the synthesis of polymers containing the benzothiazole moiety, demonstrating the application of these compounds in creating materials with adjustable fluorescence properties. This has implications for material science and photonic applications (Zhang et al., 2009).

Catalyst in Bromination Reactions

- Bennett et al. (2008) reported on the use of a selenoxide catalyst, which includes compounds related to 4-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-phenylmorpholine, for brominating organic substrates. This illustrates the role of such compounds in enhancing chemical reactions, crucial for organic synthesis (Bennett et al., 2008).

Organic Solar Cells and Photovoltaic Materials

- Wu et al. (2009) discussed the creation of a star-shaped molecule for use in organic solar cells (OSCs). The structure of this molecule, which includes the benzothiazole group, highlights its potential in developing efficient photovoltaic materials (Wu et al., 2009).

Antibacterial and Antifungal Applications

- Research by Tay et al. (2022) synthesized thiazolepyridine derivatives, which have shown efficacy as antimicrobial agents. This points to the potential use of related compounds in medical and pharmaceutical applications (Tay et al., 2022).

Electroluminescent Devices

- Fu et al. (2009) focused on synthesizing benzothiazole derivatives for blue electroluminescent devices. These findings underscore the relevance of such compounds in the development of display technologies (Fu et al., 2009).

Cancer Research and Drug Development

- Chakraborty et al. (2010) examined a model metabolite of an antitumor drug, highlighting the role of benzothiazole derivatives in cancer research and drug development (Chakraborty et al., 2010).

Propriétés

IUPAC Name |

(2-benzyl-1,3-thiazol-4-yl)-(2-phenylmorpholin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c24-21(18-15-26-20(22-18)13-16-7-3-1-4-8-16)23-11-12-25-19(14-23)17-9-5-2-6-10-17/h1-10,15,19H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSORQPJBAVOPJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)C2=CSC(=N2)CC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Benzyl-1,3-thiazol-4-yl)carbonyl]-2-phenylmorpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-oxo-2-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5514051.png)

![7-(1,1-dioxidothiomorpholin-4-yl)-5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514052.png)

![(1R*,3S*)-7-[4-(2-thienyl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5514062.png)

![1,3-dimethyl-5-(2-{3-[(2-methylbenzyl)oxy]-1-azetidinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5514069.png)

![[(3R*,4R*)-1-(2,3-dimethoxybenzyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5514096.png)

![phenyl[4-(1-piperidinyl)phenyl]methanone](/img/structure/B5514142.png)

![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-phenylpropanoate](/img/structure/B5514143.png)

![4-{[1-(4-chlorophenyl)cyclopropyl]carbonyl}-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5514151.png)

![4-chloro-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5514157.png)